molecular formula C5H10O4 B052923 2,3-Dihydroxypropyl acetate CAS No. 106-61-6

2,3-Dihydroxypropyl acetate

Cat. No.: B052923
CAS No.: 106-61-6
M. Wt: 134.13 g/mol
InChI Key: KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl acetate, also known as glycerol acetate, is a colorless liquid with a sweet odor. It is commonly used in the food and cosmetic industries as a flavoring agent and a solvent. However, recent scientific research has shown that this compound has potential applications in the fields of medicine and biotechnology. In

Scientific Research Applications

  • Polymer Science and Material Engineering :

    • Protection and polymerization of functional monomers like 2,3-dihydroxypropyl methacrylate have applications in creating water-soluble polymers and block copolymers, useful in various industrial applications (Mori, Hirao, & Nakahama, 1994).
    • 3-Chloro-2-hydroxypropyl acetate, a compound related to 2,3-dihydroxypropyl acetate, has wide applications in producing epoxy resins and reactive polymers for coating various materials (Yadav & Surve, 2013).
  • Chemical Synthesis and Catalysis :

    • This compound and related compounds are used in the efficient acetylation of alcohols, phenols, and amines under solvent-free conditions, highlighting their role in green chemistry (Reddy et al., 2006).
    • The compound finds use in the enantiodivergent synthesis of erythro-sphingosines, indicating its role in producing biologically active molecules (Merino, Jiménez, & Tejero, 2006).
  • Biotechnology and Biochemistry :

    • In biotechnology, it is used for the production of 3-hydroxypropionic acid from acetate using genetically engineered bacteria, demonstrating its potential in bio-based chemical production (Lama et al., 2020).
    • This compound is involved in the microbial upgrading of acetate into 2,3-butanediol and acetoin, which are valuable in the production of fuel and chemicals (Novak, Kutscha, & Pflügl, 2020).

Properties

IUPAC Name

2,3-dihydroxypropyl acetate
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InChI

InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3
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InChI Key

KMZHZAAOEWVPSE-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OCC(CO)O
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Molecular Formula

C5H10O4
Record name ACETIN
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DSSTOX Substance ID

DTXSID4041579
Record name Glycerol 1-monoacetate
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Molecular Weight

134.13 g/mol
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Physical Description

Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline]
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Boiling Point

316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG
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Flash Point

greater than 201.2 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE
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Density

1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C
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Vapor Pressure

3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C
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Impurities

OFTEN CONTAMINATED WITH GLYCERIN.
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Color/Form

COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid

CAS No.

26446-35-5, 106-61-6, 1335-58-6
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Melting Point

FP: -78 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,3-Dihydroxypropyl acetate detected and quantified in complex mixtures?

A1: []H NMR spectroscopy proves effective in identifying and quantifying this compound within mixtures of acetylated glycerols. Using deuterated dimethyl sulfoxide (DMSO-d6) as a solvent, distinct signals for each component, including this compound, can be observed, allowing for composition determination. [] This method offers advantages over traditional gas chromatography (GC) approaches, especially considering the tendency of this compound to disproportionate at elevated temperatures. []

Q2: Has this compound been found in natural sources? What other compounds are often found alongside it?

A2: Yes, this compound has been isolated from the endophytic fungus Porodaedalea pini. [] This fungus, found in Porodaedalea pini (Hymenochaetaceae) BCRC 35384, also produces other benzenoids like piniphenols A–C, 4-vinylphenol, 4-hydroxybenzaldehyde, 2-methoxy-2-(4'-hydroxyphenyl)ethanol, and phenol. []

Q3: Does this compound exhibit any biological activity?

A3: While the provided research does not directly investigate the biological activity of this compound itself, its presence in extracts with demonstrated bioactivity raises intriguing questions. For instance, the ethyl acetate extract of Bauhinia divaricata L., containing this compound, exhibited significant antiadipogenic activity in 3T3-L1 cells. [] Further research is needed to elucidate if this compound contributes to this observed effect.

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